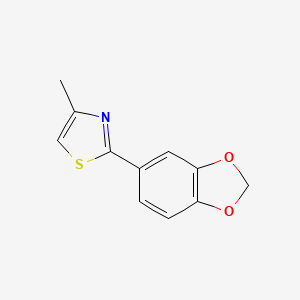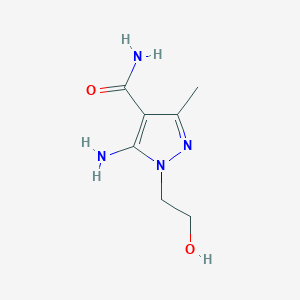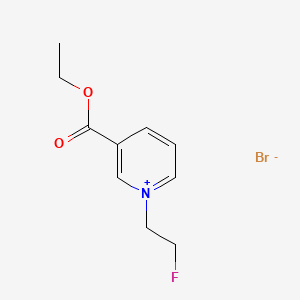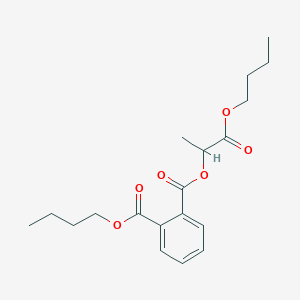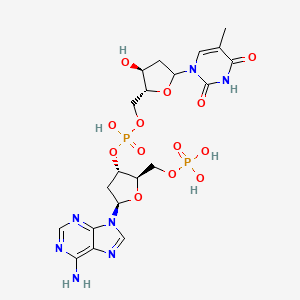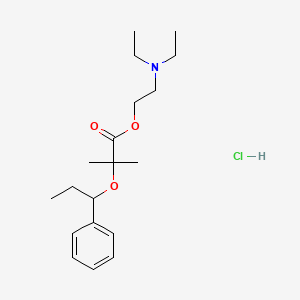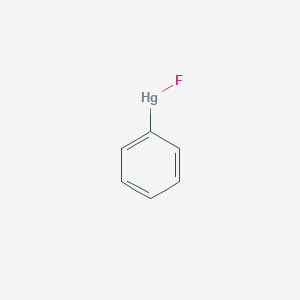
2-Chloroethenylmercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethenylmercury typically involves the reaction of vinylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate. The general reaction can be represented as follows:
CH2=CHMgBr+HgCl2→CH2=CHHgCl+MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the desired product.
化学反応の分析
Types of Reactions: 2-Chloroethenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and other by-products.
Reduction: Reduction reactions can convert this compound to less toxic mercury compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are often employed.
Major Products Formed:
Oxidation: Mercuric oxide (HgO) and other oxidized mercury species.
Reduction: Elemental mercury (Hg) and other reduced mercury compounds.
Substitution: Various substituted vinylmercury compounds depending on the nucleophile used.
科学的研究の応用
2-Chloroethenylmercury has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studies have explored its effects on biological systems, including its potential as a tool for studying mercury toxicity.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, although its toxicity poses significant challenges.
Industry: The compound is used in the production of other organomercury compounds and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 2-Chloroethenylmercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It also interferes with cellular signaling pathways and can induce oxidative stress by generating reactive oxygen species (ROS). These effects contribute to its overall toxicity and potential therapeutic applications.
類似化合物との比較
Methylmercury (CH₃Hg): Known for its high toxicity and environmental impact.
Ethylmercury (C₂H₅Hg): Used in vaccines as a preservative (thimerosal).
Phenylmercury (C₆H₅Hg): Used in antifungal and antibacterial agents.
Uniqueness of 2-Chloroethenylmercury: this compound is unique due to its vinyl group, which imparts distinct chemical reactivity compared to other organomercury compounds. This reactivity makes it valuable in organic synthesis and industrial applications, although its toxicity requires careful handling and consideration in its use.
特性
CAS番号 |
762-55-0 |
|---|---|
分子式 |
C2H2ClHg |
分子量 |
262.08 g/mol |
IUPAC名 |
2-chloroethenylmercury |
InChI |
InChI=1S/C2H2Cl.Hg/c1-2-3;/h1-2H; |
InChIキー |
NZKPGYQLQZMTLQ-UHFFFAOYSA-N |
正規SMILES |
C(=C[Hg])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)
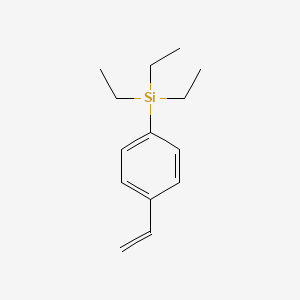
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)
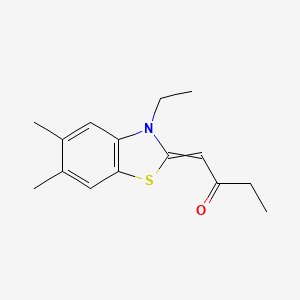
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)
